![molecular formula C23H25NO4 B2626098 (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-propylpyrrolidine-3-carboxylic acid CAS No. 2137769-12-9](/img/structure/B2626098.png)
(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-propylpyrrolidine-3-carboxylic acid
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Description
(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-propylpyrrolidine-3-carboxylic acid, also known as Fmoc-L-Proline or Fmoc-L-Pro-OH, is a chemical compound used in scientific research. It is a derivative of proline, which is an amino acid commonly found in proteins. Fmoc-L-Proline is used in the synthesis of peptides and proteins, and has a wide range of potential applications in the fields of biochemistry, pharmacology, and medicine.
Scientific Research Applications
Synthetic Chemistry and Peptide Synthesis
Fmoc derivatives are widely utilized in the synthesis of peptides and oligomers, where the Fmoc group serves as a protective group for amino acids during the peptide synthesis process. This utility is based on the Fmoc group's ability to be removed under mild base conditions without affecting other sensitive functional groups (K. Le & R. Goodnow, 2004; C. Gioeli & J. Chattopadhyaya, 1982).
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group's stability under acidic conditions yet easy removal under basic conditions makes it particularly suited for solid-phase peptide synthesis (SPPS). This method benefits from the Fmoc strategy by allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, simplifying purification and improving overall yield (Sarah L. Mellor & W. Chan, 1997).
Development of Novel Linkers and Protecting Groups
Research has led to the development of novel linkers and protecting groups based on the Fmoc moiety for the synthesis of complex organic molecules and peptides. These linkers are designed to be stable under certain conditions while being removable under specific, non-destructive conditions, thus allowing for greater flexibility in synthetic strategies (M. Tominaga et al., 2001; K. Bleicher et al., 2000).
Bioconjugation and Biomedical Applications
Fmoc-protected amino acids are also utilized in bioconjugation techniques, where they are used to attach biomolecules to various surfaces or to each other. This capability is crucial for the development of biosensors, drug delivery systems, and in the preparation of biomaterials for medical use (A. Morales et al., 2010).
properties
IUPAC Name |
(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-propylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-2-7-15-12-24(13-20(15)22(25)26)23(27)28-14-21-18-10-5-3-8-16(18)17-9-4-6-11-19(17)21/h3-6,8-11,15,20-21H,2,7,12-14H2,1H3,(H,25,26)/t15-,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIQQHOMCBLXPY-FOIQADDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-propylpyrrolidine-3-carboxylic acid |
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